Cas no 1409026-12-5 ((4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol)

1409026-12-5 structure
اسم المنتج:(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol
كاس عدد:1409026-12-5
وسط:C15H11FOS
ميغاواط:258.310646295547
MDL:MFCD07775560
CID:5060669
(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- (4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol
-
- MDL: MFCD07775560
- نواة داخلي: 1S/C15H11FOS/c16-14-9-18-8-13(14)15(17)12-7-3-5-10-4-1-2-6-11(10)12/h1-9,15,17H
- مفتاح Inchi: IRSWSAQMSPWFSZ-UHFFFAOYSA-N
- ابتسامات: S1C=C(C(=C1)C(C1=CC=CC2C=CC=CC1=2)O)F
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 18
- تدوير ملزمة العد: 2
- تعقيدات: 286
- طوبولوجي سطح القطب: 48.5
- إكسلوغ 3: 3.8
(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
abcr | AB429032-5 g |
4-Fluoro-1-naphthyl-(3-thienyl)methanol |
1409026-12-5 | 5g |
€1,373.40 | 2023-04-23 | ||
abcr | AB429032-5g |
4-Fluoro-1-naphthyl-(3-thienyl)methanol |
1409026-12-5 | 5g |
€1373.40 | 2023-09-04 | ||
Chemenu | CM258644-5g |
(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol |
1409026-12-5 | 97% | 5g |
$1109 | 2023-01-19 | |
Chemenu | CM258644-10g |
(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol |
1409026-12-5 | 97% | 10g |
$1851 | 2023-01-19 | |
Ambeed | A224386-1g |
(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol |
1409026-12-5 | 97% | 1g |
$441.0 | 2024-04-24 | |
Chemenu | CM258644-5g |
(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol |
1409026-12-5 | 97% | 5g |
$1109 | 2021-08-18 | |
Chemenu | CM258644-1g |
(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol |
1409026-12-5 | 97% | 1g |
$412 | 2021-08-18 | |
Chemenu | CM258644-1g |
(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol |
1409026-12-5 | 97% | 1g |
$412 | 2023-01-19 | |
abcr | AB429032-1g |
4-Fluoro-1-naphthyl-(3-thienyl)methanol; . |
1409026-12-5 | 1g |
€1621.70 | 2025-02-16 | ||
abcr | AB429032-1 g |
4-Fluoro-1-naphthyl-(3-thienyl)methanol |
1409026-12-5 | 1g |
€594.40 | 2023-04-23 |
(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol الوثائق ذات الصلة
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
4. Book reviews
1409026-12-5 ((4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol) منتجات ذات صلة
- 2287260-93-7(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[5-(trifluoromethyl)pyridin-3-yl]propanoic acid)
- 107202-31-3((2S)-2-amino-4-cyclohexylbutanoic acid hydrochloride)
- 2228204-44-0(3-bromo-5-methyl-2-(2-methylbut-3-yn-2-yl)thiophene)
- 30406-61-2(ethyl (4-chloro-3-methylphenoxy)acetate)
- 1604373-46-7(1-(1R)-1-azidoethyl-2-chloro-4-fluorobenzene)
- 898776-49-3(2,6-Dimethyl-4'-pyrrolidinomethyl benzophenone)
- 1428378-47-5(1-(4-{2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}piperazin-1-yl)-2-phenoxypropan-1-one)
- 1956364-42-3(6-Fluoro-8-methoxyisoquinolin-1-ol)
- 1807501-85-4(Endo-BCN-PEG2-alcohol)
- 169339-75-7(trans-1-Heptenylboronic Acid Pinacol Ester)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:1409026-12-5)(4-Fluorothiophen-3-yl)(naphthalen-1-yl)methanol

نقاء:99%
كمية:1g
الأسعار ($):397.0